molecular formula C8H4BrCl2F3 B2904082 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide CAS No. 886501-99-1

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B2904082
CAS No.: 886501-99-1
M. Wt: 307.92
InChI Key: BTXOBZONYMZJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrCl2F3 and a molecular weight of 307.92 g/mol . This compound is characterized by the presence of two chlorine atoms, one trifluoromethyl group, and a bromomethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,3-dichloro-6-(trifluoromethyl)toluene. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale bromination reactions with stringent control over temperature, reaction time, and the use of catalysts to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form benzyl alcohol derivatives or further to carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted benzyl derivatives, benzyl alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites in biomolecules.

    Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites in target molecules. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, altering their function and activity. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)benzyl bromide
  • 2,4-Dichloro-6-(trifluoromethyl)benzyl bromide
  • 2,3-Dichloro-6-(trifluoromethyl)benzyl chloride

Uniqueness

Compared to similar compounds, 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and trifluoromethyl groups enhances its electron-withdrawing properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-1,2-dichloro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXOBZONYMZJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CBr)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.